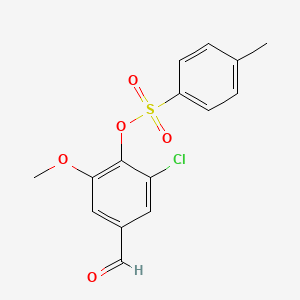

4-クロロ-1-メチル-1H-イミダゾール-5-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazoles, including 5-Chloro-3-methylimidazole-4-carbaldehyde, has been a subject of recent advances . Various methods have been developed, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis

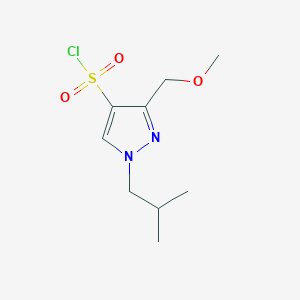

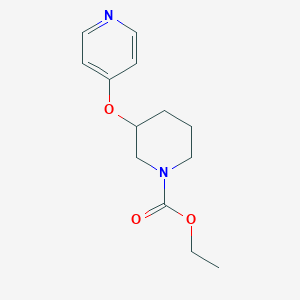

Imidazole is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The 5-Chloro-3-methylimidazole-4-carbaldehyde molecule contains an imidazole ring, with a chlorine atom attached at the 5th position, a methyl group at the 3rd position, and a carbaldehyde group at the 4th position.Chemical Reactions Analysis

Imidazoles, including 5-Chloro-3-methylimidazole-4-carbaldehyde, participate in a variety of chemical reactions. For instance, they can undergo a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes to provide 2,4(5)-disubstituted imidazoles in good yields . They can also participate in a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines .科学的研究の応用

- 用途: Subhashiniらは、4-(4,5-ジフェニル-1H-イミダゾール-2-イル)フェノキシ基を含む誘導体を合成し、その抗酸化活性を評価しました .

光応答性ポリマーおよびハイブリッドマトリックス膜

イミダゾレート系金属有機構造体(MOF)

ライフサイエンス研究のための生物学的試薬および有機化合物

抗酸化活性評価

生化学分析

Biochemical Properties

The compound plays a significant role in biochemical reactions. It is involved in the formation of bonds during the synthesis of imidazoles . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to the overall biochemical processes .

Cellular Effects

The effects of 4-Chloro-1-methyl-1H-imidazole-5-carbaldehyde on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound has been found to exhibit high inhibitory activity with respect to M. tuberculosis strains .

Molecular Mechanism

At the molecular level, 4-Chloro-1-methyl-1H-imidazole-5-carbaldehyde exerts its effects through various mechanisms. It participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . It also undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .

特性

IUPAC Name |

5-chloro-3-methylimidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAOPALZMNNJPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2419780.png)

![2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2419784.png)

![Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2419791.png)

![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2419801.png)

![2-[2-(1,3-Benzothiazol-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2419802.png)